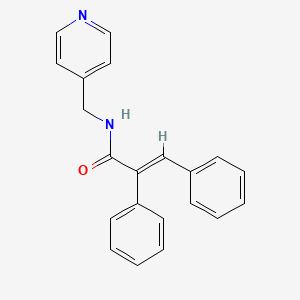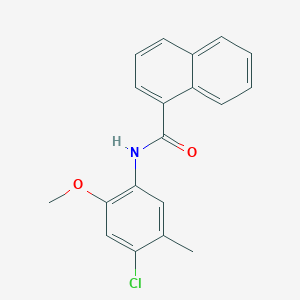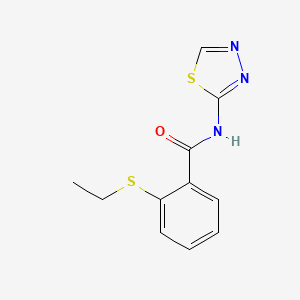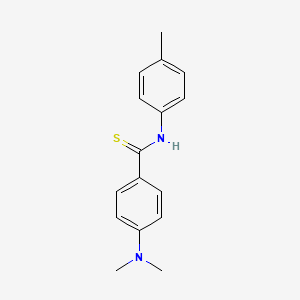![molecular formula C19H20N2O4 B5695001 4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)
4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. This compound is a member of the benzamide family and has a molecular weight of 372.41 g/mol.
Wirkmechanismus
The mechanism of action of 4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cancer cells, bacteria, or inflammatory cells.
Biochemical and Physiological Effects
Studies have shown that this compound has biochemical and physiological effects on cancer cells, bacteria, and inflammatory cells. It has been found to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide in lab experiments is its potential to have multiple biological and pharmacological activities. However, one limitation is the lack of understanding of its mechanism of action, which can hinder further research.
Zukünftige Richtungen
Future research on 4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide can focus on understanding its mechanism of action and identifying its specific targets in cancer cells, bacteria, or inflammatory cells. Further studies can also investigate the potential of this compound as a therapeutic agent for cancer, bacterial infections, and inflammatory diseases. Additionally, research can explore the structure-activity relationship of this compound to develop more potent analogs with improved biological and pharmacological properties.
Synthesemethoden
The synthesis of 4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide can be achieved through a multi-step process. The first step involves the preparation of 4-nitrobenzoyl chloride by reacting 4-nitrobenzoic acid with thionyl chloride. The second step involves the reaction of 4-nitrobenzoyl chloride with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been found to have potential biological and pharmacological properties. It has been studied for its anticancer, antimicrobial, and anti-inflammatory activities. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have antimicrobial activity against various bacterial strains and anti-inflammatory activity in animal models.
Eigenschaften
IUPAC Name |
4-nitro-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(15-6-8-17(9-7-15)21(23)24)20-14-19(10-12-25-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPTVZXTXDHVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B5694953.png)
![1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5694965.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)

![1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-benzylacetamide](/img/structure/B5694989.png)


![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-4-quinolinylacetamide](/img/structure/B5695000.png)

![4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5695018.png)